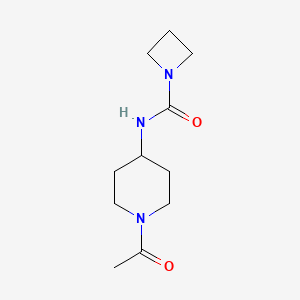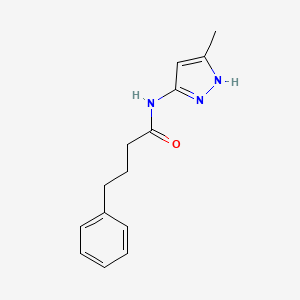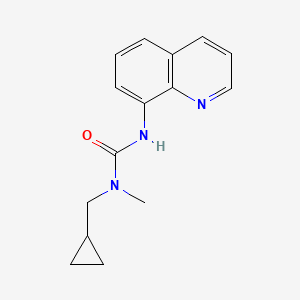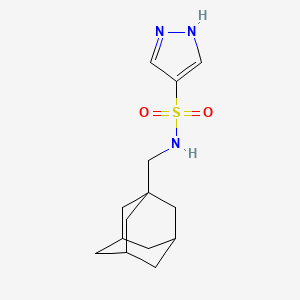
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide, also known as MLPCN001, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azetidine-1-carboxamides, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins, as mentioned earlier. For example, this compound has been shown to inhibit HDACs, which are involved in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide can alter the expression of genes involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been shown to exhibit anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of various inflammatory and viral diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in lab experiments is its potent inhibitory activity against various enzymes and proteins, making it a valuable tool for studying their biological functions. In addition, this compound is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of using N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide. One direction is to further elucidate its mechanism of action and identify its specific targets in various cellular processes. Another direction is to optimize its chemical structure to improve its potency and selectivity against specific targets. Additionally, there is a need to evaluate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a drug candidate for the treatment of various diseases. Finally, further studies are needed to evaluate its safety and toxicity profile to ensure its clinical applicability.
Métodos De Síntesis
The synthesis of N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide involves the reaction of 1-acetylpiperidine-4-carboxylic acid with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours, and the resulting product is purified by column chromatography to yield N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide has been widely used in scientific research for its potential applications in drug discovery and development. This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, including histone deacetylases (HDACs), phosphodiesterases (PDEs), and proteasomes. These enzymes and proteins are involved in various cellular processes, including gene expression, cell proliferation, and apoptosis, making them attractive targets for drug discovery.
Propiedades
IUPAC Name |
N-(1-acetylpiperidin-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-9(15)13-7-3-10(4-8-13)12-11(16)14-5-2-6-14/h10H,2-8H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHORJFJIHDJNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)

![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![5-(4-Fluorophenyl)-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7530051.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)

![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)


